REACTION_CXSMILES
|
B(Br)(Br)Br.[CH3:5][NH:6][C:7]([C:9]1[C:10]2[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][C:11]=2[S:12][C:13]=1[CH3:14])=[O:8]>C(Cl)Cl>[CH3:5][NH:6][C:7]([C:9]1[C:10]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:11]=2[S:12][C:13]=1[CH3:14])=[O:8]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
683 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1C2=C(SC1C)C=C(C=C2)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated, in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1C2=C(SC1C)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 623 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |